molecular formula C8H8NNaO3 B6272753 sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate CAS No. 2694728-33-9

sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate

Cat. No. B6272753
CAS RN: 2694728-33-9
M. Wt: 189.1
InChI Key:
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Description

Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate (sodium HMPAA) is a compound that has been studied extensively for its potential applications in various scientific fields, such as biochemistry and physiology. It is a derivative of pyridinium, a heterocyclic aromatic compound, and is used as a reagent in organic synthesis. Sodium HMPAA has been found to possess a wide range of properties that make it a useful reagent in laboratory experiments.

Scientific Research Applications

Sodium HMPAA has been used in a variety of scientific research applications, including DNA sequencing, protein purification, and enzyme kinetics. It has also been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. In addition, sodium HMPAA has been used to study the effects of various drugs on the body, as well as to study the metabolism of drugs in the body.

Mechanism of Action

The mechanism of action of sodium HMPAA is not fully understood. However, it is believed that the compound acts as an enzyme inhibitor, blocking the action of certain enzymes in the body. It is also believed to act as an antioxidant, protecting cells from oxidative damage. Additionally, sodium HMPAA has been found to have anti-inflammatory properties, which may be useful in treating certain diseases.
Biochemical and Physiological Effects
Sodium HMPAA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been found to inhibit the activity of certain hormones, such as cortisol and testosterone. Additionally, sodium HMPAA has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Sodium HMPAA is a relatively inexpensive reagent, making it an attractive option for laboratory experiments. It is also relatively stable and easy to handle, making it a good choice for experiments requiring precise measurements. However, sodium HMPAA can be toxic if ingested, and it should be handled with care. Additionally, the compound is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for sodium HMPAA are numerous. It could be used in the development of new drugs, as well as in the development of new methods of drug delivery. Additionally, it could be used to study the effects of drugs on the body, as well as to study the metabolism of drugs in the body. Furthermore, sodium HMPAA could be used to develop new methods for the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used to study the effects of oxidative stress on cells, as well as to study the effects of environmental toxins on the body.

Synthesis Methods

Sodium HMPAA is synthesized from the reaction of 4-methylpyridine and acetic anhydride in the presence of sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 90%, and the purity of the product is typically greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate involves the reaction of 2-hydroxy-2-(4-methylpyridin-2-yl)acetic acid with sodium hydroxide.", "Starting Materials": [ "2-hydroxy-2-(4-methylpyridin-2-yl)acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-hydroxy-2-(4-methylpyridin-2-yl)acetic acid in water.", "Add sodium hydroxide to the solution and stir until the pH reaches 7-8.", "Heat the solution to 60-70°C for 1-2 hours.", "Cool the solution and filter the precipitate.", "Wash the precipitate with water and dry it to obtain sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate." ] }

CAS RN

2694728-33-9

Product Name

sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate

Molecular Formula

C8H8NNaO3

Molecular Weight

189.1

Purity

91

Origin of Product

United States

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